molecular formula C14H14O4 B031896 Torachrysone CAS No. 22649-04-3

Torachrysone

Cat. No. B031896
CAS RN: 22649-04-3
M. Wt: 246.26 g/mol
InChI Key: BIJOPUWEMBBDEG-UHFFFAOYSA-N
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Description

Torachrysone is a naphthalene glucoside that can be isolated from Cassia tora L . It is also known by other synonyms such as Nakahalene, Trachrysone, and Torachryson .


Synthesis Analysis

Torachrysone-8-O-β-D-glucoside and toralactone 9-O-β-D-glucoside are two new phenolic triglucosides that have been isolated from the 70% ethanolic extract of Cassia tora seeds . The standard substances torachrysone-8-O-β-D-glucopyranoside and polygonimitin E were formed by combining one or two units of hexose, respectively, with a torachrysone skeleton .


Molecular Structure Analysis

The molecular weight of Torachrysone is 246.26 and its formula is C14H14O4 . It is classified under Phenols and Polyphenols .


Chemical Reactions Analysis

Torachrysone inhibits the synthesis of naphthalene and anthraquinone glycosides, two compounds that are important for the production of protocatechuic acid, a key ingredient in pharmaceutical preparations .


Physical And Chemical Properties Analysis

Torachrysone is a yellow powder . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Anti-Inflammatory Effects

Scientific Field

Biochemical Pharmacology

Application Summary

Torachrysone-8-O-β-d-glucoside (TG), a natural product isolated from Polygonum multiflorum Thunb., functions as an effective inhibitor of Aldose Reductase (AR), exhibiting potent effects in clearing reactive aldehydes and reducing inflammation .

Methods of Application

The study employed a combination of molecular docking, cellular thermal shift assay, and enzyme activity experiments to demonstrate that TG exhibited strong binding affinity with AR and inhibited its activity .

Results

TG up-regulated the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST), which is significantly increased, thus detoxifying 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) .

Inhibition of Cathepsin K

Scientific Field

Molecular Biology

Application Summary

Torachrysone 8-β-gentiobioside, isolated from Cassia tora (Leguminosae), has been reported to inhibit Cathepsin K .

Methods of Application

Cathepsin K inhibitors were isolated from the methanol extract of Chamaecrista nomame (Leguminosae) using cathepsin K inhibition activity-assisted multi-step chromatography .

Results

The study found that torachrysone 8-β-gentiobioside inhibited both cathepsin K and B with similar inhibitory potential .

Potential Toxicity

Scientific Field

Pharmacology

Application Summary

Torachrysone-O-hexose has been identified as a potential toxic compound .

Methods of Application

The study used a multi-step chromatography process to isolate potential toxic compounds from the methanol extract of Chamaecrista nomame (Leguminosae) .

Results

The study found that all processed PM samples could decrease the cytotoxicity on L02 cell .

Anti-Inflammatory Effects by Hurdling Over Morphological Changes of Macrophages

Application Summary

Torachrysone-8-O-β-ᴅ-Glucoside (TG), a naphthalene glucoside from Polygonum multiflorum Thunb., exhibited remarkable anti-inflammatory effect . TG significantly inhibited the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation, and downregulated FAK-mediated transcription of cytoskeleton genes .

Methods of Application

The study used a combination of molecular docking, cellular thermal shift assay, and enzyme activity experiments to demonstrate that TG exhibited strong binding affinity with AR and inhibited its activity .

Results

TG greatly restrained LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduced their adhesion . The inhibition of TG on FAK phosphorylation also blocked the binding between phosphor-FAK and pyruvate kinase (PK), which contributed to the inhibition of PK activity and limited the high rate of glycolysis of M1 metabolic phenotype .

Metabolomics and Health

Scientific Field

Cellular and Molecular Life Sciences

Application Summary

Metabolomics involves documentation, identification, and quantification of metabolites through modern analytical platforms in various biological systems .

Methods of Application

Advanced analytical tools, such as gas chromatography–mass spectrometry (GC/MS), liquid chromatography–mass spectroscopy (LC/MS), and non-destructive nuclear magnetic resonance (NMR) spectroscopy, have facilitated metabolite profiling of complex biological matrices .

Results

Comprehensive metabolite profiling allows integration of the summarized data towards manipulation of biosynthetic pathways, determination of nutritional quality markers, improvement in crop yield, selection of desired metabolites/genes, and their heritability in modern breeding .

Safety And Hazards

The safety data sheet for Torachrysone-8-O-β-D-glucoside can be found on ChemicalBook . Other safety data sheets are also available .

properties

IUPAC Name

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJOPUWEMBBDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317855
Record name Torachrysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Torachrysone

CAS RN

22649-04-3
Record name Torachrysone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22649-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torachrysone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022649043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torachrysone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TORACHRYSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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